Diethyl trisulfide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(ethyltrisulfanyl)ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10S3/c1-3-5-7-6-4-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPMRTBDRQRSNDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSSSCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3063097 | |
| Record name | Trisulfide, diethyl | |
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Molecular Weight |
154.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear, colourless or pale yellow liquid; Powerful sulfureous aroma | |
| Record name | Diethyl trisulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1688/ | |
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Boiling Point |
217.00 °C. @ 760.00 mm Hg | |
| Record name | Diethyl trisulfide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039524 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
Soluble in non-polar solvents; insoluble in water, Soluble (in ethanol) | |
| Record name | Diethyl trisulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1688/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.121-1.231 (20°) | |
| Record name | Diethyl trisulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1688/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
3600-24-6 | |
| Record name | Diethyl trisulfide | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Diethyl trisulfide | |
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| Record name | Diethyl trisulfide | |
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| Record name | Trisulfide, diethyl | |
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| Record name | Trisulfide, diethyl | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID3063097 | |
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| Record name | Diethyl trisulphide | |
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| Record name | DIETHYL TRISULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0JO6C5I84O | |
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| Record name | Diethyl trisulfide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039524 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Advanced Synthetic Methodologies and Chemical Transformations
Strategies for Diethyl Trisulfide Synthesis
The synthesis of this compound, and organic trisulfides in general, can be achieved through various chemical strategies. These methods range from classical condensation reactions to more modern transition metal-catalyzed routes and novel approaches allowing for the synthesis of both symmetrical and unsymmetrical trisulfides.
Thiol-Based Condensation Reactions
A fundamental approach to forming trisulfides involves the reaction of thiols with a sulfur-transfer reagent. For instance, dimethyl trisulfide (DMTS) can be synthesized by reacting methanethiol (B179389) with sulfur dichloride (SCl2), which serves as a source of the central sulfur atom. wikipedia.org This reaction proceeds via a condensation mechanism where two thiol molecules are linked by a single sulfur atom, with the concurrent elimination of hydrogen chloride. wikipedia.org
A general representation of this type of reaction is: 2 R-SH + SCl₂ → R-S-S-S-R + 2 HCl
While effective, these methods can sometimes lead to the formation of other polysulfides as side products, necessitating purification steps.
Transition Metal-Catalyzed Synthetic Routes
Transition metal catalysis has emerged as a powerful tool in organic synthesis, including the formation of carbon-sulfur bonds. While the strong coordination of sulfur compounds to transition metals was once thought to hinder catalytic activity, various catalysts have been developed that can effectively facilitate these reactions. mdpi.com For the synthesis of aryl sulfides, transition-metal-catalyzed Ullmann-type coupling reactions have been effective for C-S bond formation. beilstein-journals.org
Although direct transition-metal-catalyzed synthesis of this compound is not as commonly documented as for aryl sulfides, the principles can be extended. For example, cobalt-catalyzed reactions have been used for the arylation of thiols. mdpi.com The mechanism is thought to involve a Co(I)-Co(III) catalytic cycle. mdpi.com Similarly, nickel-catalyzed systems, often involving a Ni(0)/Ni(II) cycle, have been employed for creating aryl thioethers from disulfides. mdpi.com The development of new reactions involving the trisulfur (B1217805) radical anion (S₃˙⁻) under transition-metal-free conditions also presents a promising avenue for sulfur insertion reactions. rsc.org
Novel Approaches to Symmetrical and Unsymmetrical Trisulfides
Recent research has focused on developing mild and efficient methods for the synthesis of both symmetrical and unsymmetrical trisulfides, often with high yields and purities. organic-chemistry.orgcolab.ws
One novel method for symmetrical trisulfides involves the use of (5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorin-2-yl)disulfanyl derivatives. organic-chemistry.org These reagents, prepared from readily available starting materials, react with thiols to produce the desired trisulfides under mild conditions, avoiding the formation of unwanted polysulfide byproducts. organic-chemistry.org This method is versatile and compatible with various functional groups. organic-chemistry.org
For the synthesis of unsymmetrical trisulfides, one approach involves the reaction of a thiol with 1-chlorobenzotriazole (B28376) to form a benzotriazolated thiol intermediate, which then reacts with a second, different thiol to yield the unsymmetrical trisulfide. organic-chemistry.org Another strategy for preparing unsymmetrical dialkyl trisulfides is the reaction of a symmetrical dialkyl trisulfide with an olefin in the presence of an acidic catalyst, leading to an exchange of alkyl groups. google.com The ratio of reactants can be adjusted to favor the formation of either unsymmetrical or different symmetrical trisulfides. google.com The use of N,N'-thiobisphthalimide (TBPI) as a sulfur-transfer reagent has also been demonstrated for preparing both symmetrical and unsymmetrical trisulfides. google.com
Interconvertibility and Equilibrium Studies of Diethyl Polysulfides
Organic polysulfides, including this compound, exist in a dynamic equilibrium with other polysulfides (e.g., disulfides, tetrasulfides). This interconversion is a key aspect of their chemistry and is influenced by various factors. Upon heating, dimethyl trisulfide has been observed to decompose into a mixture of dimethyl di-, tri-, and tetrasulfides, highlighting the lability of the sulfur-sulfur bonds. wikipedia.org
The equilibrium between different polysulfide species is complex and can be influenced by temperature, concentration, solvent, and the presence of catalysts or other reagents. rsc.org In solution, polysulfides can exist as a mixture of different chain lengths, and this equilibrium is often established rapidly. rsc.org Computational studies have shown that polysulfide intermediates can interconvert through various mechanisms, including unimolecular cyclization and nucleophilic degradation. chemrxiv.org The presence of a complex equilibrium of polysulfides of various lengths is expected in solution. chemrxiv.org
The study of these equilibria is challenging due to the rapid interconversion. soton.ac.uk Derivatization techniques are often employed to "trap" the different polysulfide species before analysis. soton.ac.uk However, the derivatization process itself can potentially perturb the equilibrium. soton.ac.uk
Reaction Pathways and Derivatization Strategies
The reactivity of this compound is largely dictated by the weak sulfur-sulfur bonds, making it susceptible to various chemical transformations.
Oxidation Reactions of Trisulfides
Trisulfides can undergo oxidation reactions. For instance, the oxidation of dimethyl trisulfide with meta-chloroperoxybenzoic acid (mCPBA) results in the formation of the corresponding S-monoxide, CH₃S(O)SSCH₃. wikipedia.org The electrochemical oxidation of organic trisulfides has also been studied, showing that it proceeds irreversibly to form sulfur-centered cationic intermediates. researchgate.net These intermediates can then react with other species, such as alkenes, to form new sulfur-containing compounds. researchgate.net The oxidation of thiols is a common route to disulfides, and stronger oxidizing agents can lead to further oxidation to sulfoxides and sulfones. masterorganicchemistry.com While not specifically detailed for this compound, similar oxidative pathways can be anticipated. The degradation of dimethyl trisulfide using potassium permanganate (B83412) has been shown to follow pseudo-first-order kinetics. researchgate.net
Derivatization is a key strategy for the analysis of sulfur compounds, including trisulfides. researchgate.net For instance, in the analysis of sulfur compounds in Allium species, pre-column derivatization with reagents like o-phthaldialdehyde (OPA) or fluorenylmethyl chloroformate (FMOC) is used for HPLC analysis. conicet.gov.ar For gas chromatography, derivatization is often necessary to create more volatile compounds. researchgate.net In the context of biopharmaceuticals, where trisulfide formation can be an issue, HPLC methods with derivatization using reagents like monobromobimane (B13751) have been developed for quantification. skemman.is
S-S Metathesis Reactions in Polar Aprotic Solvents
Recent research has unveiled a remarkable S-S metathesis reaction involving linear organic trisulfides, such as this compound, that occurs spontaneously in specific polar aprotic solvents. chemrxiv.orgresearchgate.net This reaction proceeds without the need for any external reagents, heat, light, or other stimuli. chemrxiv.orgresearchgate.net In a model reaction between dimethyl trisulfide and di-n-propyl trisulfide, equilibrium was established in mere seconds when conducted in an excess of suitable polar aprotic solvents. chemrxiv.org This rapid, reagent-free metathesis represents a significant advancement in dynamic covalent chemistry. chemrxiv.org
The solvent plays a critical role in facilitating this transformation. The reaction is fastest in polar, aprotic solvents, while it is significantly slower or does not occur at all in non-polar solvents, alcohols, or acids. chemrxiv.org A study demonstrated that in mixtures of DMF and THF, substantial S-S metathesis only occurred when the proportion of DMF was greater than 25%. chemrxiv.org Similarly, in a DMF/chlorobenzene mixture, the reaction was observed within minutes at room temperature with as little as 10% DMF. chemrxiv.org The presence of water or acetic acid was found to reduce the reaction rate, highlighting the importance of using dry solvents for rapid metathesis. chemrxiv.org Unlike disproportionation reactions, this metathesis process exclusively yields trisulfide products; disulfides and tetrasulfides were not observed even after 24 hours. chemrxiv.org
The mechanism of this solvent-induced metathesis is believed to be homolytic, proceeding through a radical-based pathway. acs.org This was tested in model crossover reactions between dimethyl trisulfide and dipropyl trisulfide in solvents like DMF, DMAc, and NMP. acs.org The exchange was observed to reach equilibrium within an hour at room temperature in these solvents, whereas it was much slower in THF and absent when no solvent was used. acs.org The addition of TEMPO, a common radical scavenger, either completely prevented or severely inhibited the crossover reaction, which supports a radical mechanism over an ionic one. acs.org
Steric hindrance can influence the reaction rate. While linear alkyl trisulfides undergo rapid metathesis, the reaction is slower for larger alkyl groups like isopropyl and isobutyl. chemrxiv.org For trisulfides with very bulky groups, such as tert-butyl, no reaction is observed at room temperature due to steric hindrance. chemrxiv.org The reversibility of the reaction has been demonstrated, allowing for the preparative synthesis of unsymmetrical trisulfides. For instance, reacting dibenzyl trisulfide with a large excess of dimethyl trisulfide in DMF yielded the unsymmetrical product, BnS₃Me, in 92% yield. chemrxiv.org
Table 1: Influence of Solvent on Trisulfide S-S Metathesis This table summarizes findings from a study on the metathesis between dimethyl trisulfide and di-n-propyl trisulfide, which is representative of linear trisulfides like this compound.
| Solvent Category | Solvent Examples | Observed Metathesis Rate | Citation |
| Polar Aprotic (Amide) | DMF, DMAc, NMP | Very Fast (equilibrium in seconds to 1 hour) | chemrxiv.orgacs.org |
| Polar Aprotic (Other) | DMSO, Acetonitrile | Fast | chemrxiv.org |
| Less Polar / Non-Polar | THF, Chlorobenzene | Slow to Very Slow | chemrxiv.orgacs.org |
| Protic Solvents | Water, Acetic Acid, Alcohols | Inhibited or No Reaction | chemrxiv.org |
Disproportionation Reactions of Trisulfides
The disproportionation of trisulfides is a characteristic reaction where they convert into a mixture of corresponding disulfides and tetrasulfides. acs.orgoup.com This transformation is distinct from the clean S-S metathesis observed in polar aprotic solvents, as it involves a change in the length of the polysulfide chain. chemrxiv.org The reaction can be initiated through various means, including thermal energy, ultraviolet light, or chemical catalysis. acs.orgoup.comtdl.org
The reaction can be accelerated by other factors. Exposure to UV light has been shown to accelerate the disproportionation of DMTS. tdl.org Chemical catalysts are also effective. In the presence of boron trifluoride etherate (BF₃OEt₂), dialkyl trisulfides readily disproportionate into disulfides and tetrasulfides in dichloromethane (B109758) at room temperature. oup.com The ratio of the resulting tetrasulfide to disulfide was found to depend on the structure of the alkyl group. oup.com Furthermore, nucleophiles such as thiolates can induce rapid conversion of trisulfides into mixtures of di-, tri-, and tetrasulfides at room temperature in DMF. chemrxiv.org This reactivity contrasts with the selective metathesis promoted by the solvent alone. chemrxiv.org
Table 2: Conditions for Trisulfide Disproportionation
| Trisulfide Substrate | Condition | Products | Citation |
| This compound | Thermal (132-148°C) | Diethyl disulfide, Diethyl tetrasulfide | acs.org |
| Dimethyl trisulfide | Thermal (37°C, long-term) | Dimethyl disulfide, Dimethyl tetrasulfide, Dimethyl pentasulfide | tdl.orgnih.gov |
| Dimethyl trisulfide | UV Light | Dimethyl disulfide, Dimethyl tetrasulfide, and higher polysulfides | tdl.org |
| Dialkyl trisulfides | BF₃OEt₂ catalyst in CH₂Cl₂ at 25°C | Dialkyl disulfides, Dialkyl tetrasulfides | oup.com |
| Di-n-propyl trisulfide | Thiolate anion in DMF at room temp. | Di-n-propyl disulfide, Di-n-propyl tetrasulfide | chemrxiv.org |
Mechanistic Investigations of Diethyl Trisulfide Reactivity
Kinetics and Reaction Mechanisms with Nucleophiles
The reactivity of the trisulfide linkage is central to understanding the chemical behavior of diethyl trisulfide. Its interaction with nucleophiles, particularly cyanide, has been a subject of detailed kinetic studies, primarily using dimethyl trisulfide (DMTS) as a model compound.
The reaction between organic trisulfides and cyanide is a critical pathway for cyanide detoxification, converting the highly toxic cyanide ion into the significantly less toxic thiocyanate (B1210189) (SCN⁻). rsc.orgnih.gov This process involves a nucleophilic attack by the cyanide species on one of the sulfur atoms of the trisulfide bridge. nih.gov
The primary reaction mechanism is understood to be a direct sulfur transfer. For a compound like this compound (CH₃CH₂SSSCH₂CH₃), the reaction with cyanide (CN⁻) proceeds as follows:
CH₃CH₂SSSCH₂CH₃ + CN⁻ → CH₃CH₂SSCH₂CH₃ + SCN⁻
This reaction results in the formation of diethyl disulfide and the thiocyanate ion. nih.gov This pathway is a key component of the antidotal properties of trisulfides against cyanide poisoning. rsc.orgwikipedia.org
Studies on the analogous compound, dimethyl trisulfide (DMTS), have elucidated two distinct reaction pathways depending on the pH of the environment. researchgate.netnih.govnih.gov
Acidic and Neutral Conditions: Under these conditions, the dominant cyanide species is protonated hydrocyanic acid (HCN). The reaction between DMTS and HCN is observed to be slow. nih.govnih.gov
Alkaline Conditions: In a more alkaline environment, the cyanide anion (CN⁻) predominates. The reaction between DMTS and the cyanide anion is significantly faster. nih.govnih.gov
This dual-pathway model highlights the critical role of the nucleophile's form in the reaction kinetics.
The rate of the reaction between organic trisulfides and cyanide is significantly influenced by several environmental factors.
pH: As established in studies with DMTS, pH is a dominant factor controlling the reaction kinetics. researchgate.netnih.gov The reaction rate sharply increases at a pH level close to the pKa of hydrocyanic acid (HCN), where the concentration of the more reactive cyanide anion (CN⁻) becomes significant. nih.gov Under highly alkaline conditions, the reaction with the cyanide anion is the faster pathway, while the reaction with protonated cyanide is slower under acidic and neutral conditions. researchgate.netnih.gov
Temperature: Like most chemical reactions, the rate of reaction involving trisulfides increases with temperature. portlandpress.commdpi.com Studies on the oxidation of DMTS and its covalent adduct formation have shown that higher temperatures lead to increased reaction rates. mdpi.comuea.ac.uk Conversely, decreasing the temperature slows down the reaction. portlandpress.com For instance, the degradation of DMTS was found to be more rapid when stored at higher temperatures. google.com
Reactant Concentrations: The rate of reaction is also dependent on the concentrations of the reactants. portlandpress.comnih.gov Generally, an increase in the concentration of either the trisulfide or the nucleophile (e.g., cyanide) leads to a higher reaction rate due to the increased frequency of molecular collisions. portlandpress.comifmmi.com Kinetic studies on DMTS confirm that the reaction rate is proportional to the concentrations of both the trisulfide and the free cyanide species. nih.gov
The following table summarizes the influence of these parameters on the reaction kinetics, based on findings from analogous organosulfur compounds.
| Parameter | Influence on Reaction Rate | Mechanism/Reason |
|---|---|---|
| pH | Rate increases significantly with increasing pH (especially around the pKa of HCN). | Shift in equilibrium from less reactive HCN to more nucleophilic CN⁻ anion. nih.govnih.gov |
| Temperature | Rate increases with increasing temperature. | Provides higher kinetic energy to reactant molecules, increasing collision frequency and energy. portlandpress.commdpi.com |
| Reactant Concentration | Rate increases with increasing concentration of either reactant. | Higher probability of collision between reacting molecules per unit time. portlandpress.comifmmi.com |
Reaction Pathways with Cyanide Species and Thiocyanate Formation[11],[12],[13],[14],[15],
Biochemical Reactivity and Molecular Interactions
In biological systems, this compound and related organopolysulfides exhibit significant reactivity, particularly with endogenous thiols and large biomolecules like proteins.
Organic trisulfides are known to react readily with biological thiols, such as glutathione (B108866) (GSH), which is abundant in cells. researchgate.netnih.gov This interaction is a key pathway for the generation of hydrogen sulfide (B99878) (H₂S), a recognized gasotransmitter with important physiological roles. nih.govnih.gov
The reaction mechanism proceeds via a thiol-disulfide exchange. Using diallyl trisulfide (DATS) as a well-studied example, the reaction with glutathione (GSH) occurs as follows:
A glutathione molecule attacks a terminal sulfur atom of the trisulfide, leading to the formation of an allyl persulfide (or, in our case, an ethyl persulfide) and a mixed disulfide of glutathione and the allyl/ethyl group. nih.govmdpi.com
The resulting persulfide is then reduced by another molecule of glutathione, which releases hydrogen sulfide (H₂S). researchgate.netnih.gov
This reaction is rapid and is considered a primary mechanism by which organotrisulfides exert their biological effects. researchgate.netnih.gov The generation of H₂S from trisulfides is dependent on the presence of thiols like glutathione or cysteine. nih.govnih.gov The central sulfur atom in the trisulfide is effectively transferred to generate H₂S. nih.gov This positions compounds like this compound as potential H₂S donors in biological contexts. This thiol-dependent H₂S release is a critical aspect of the bioactivity of garlic-derived organosulfides and is mechanistically applicable to this compound. nih.govphysiology.org
Beyond small-molecule thiols, organic trisulfides can engage in redox chemistry with larger biomolecules. A notable interaction is the reaction of DMTS with hemoglobin (Hb) in red blood cells. acs.orgfrontiersin.org This reaction involves the oxidation of the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺), resulting in the formation of methemoglobin (MetHb). rsc.orgacs.org
This oxidation process is a significant side-reaction for therapeutically administered trisulfides. acs.org The formation of MetHb is slower with DMTS compared to known oxidizing agents like sodium nitrite. acs.orgfrontiersin.org However, this reaction provides a secondary therapeutic pathway for cyanide detoxification. rsc.org Methemoglobin has a high affinity for cyanide, binding it to form cyanomethemoglobin, which sequesters the cyanide and prevents it from inhibiting cellular respiration. wikipedia.org
In vivo studies in mice using DMTS have demonstrated a dose-dependent formation of methemoglobin, with peak levels occurring 20 to 30 minutes after administration. rsc.org
The table below presents the peak methemoglobin levels observed in mice at different doses of DMTS. rsc.org
| DMTS Dose (mg/kg) | Peak Methemoglobin Level (%) |
|---|---|
| 50 | 3.28 |
| 100 | 6.12 |
| 200 | 9.69 |
| 250 | 10.76 |
Chromatographic Methodologies for Qualitative and Quantitative Analysis
Chromatographic techniques are fundamental in separating this compound from complex mixtures, allowing for its accurate identification and quantification. Gas chromatography and high-performance liquid chromatography are the primary methods employed, often coupled with powerful detection systems.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone for the analysis of volatile compounds like this compound. researchgate.net This technique combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. In GC-MS, the sample is vaporized and separated based on the compound's boiling point and affinity for the stationary phase within the GC column. As the separated components elute, they are ionized and fragmented in the mass spectrometer, producing a unique mass spectrum that serves as a chemical fingerprint.
Researchers have successfully utilized GC-MS for the identification and quantification of various volatile sulfur compounds (VSCs), including this compound, in diverse samples such as vegetables and beverages. frontiersin.orguni.opole.pl For instance, a study on VSCs in different vegetables consumed in Korea employed HS-SPME-GC/MS to identify and quantify compounds like dimethyl sulfide, dimethyl disulfide, and dimethyl trisulfide. frontiersin.org The method was validated for linearity, limit of detection (LOD), and limit of quantification (LOQ), demonstrating its reliability for analyzing these compounds in real-world samples. frontiersin.org Similarly, GC-MS has been instrumental in analyzing the volatile fractions of spirits, where the presence of compounds like dimethyl trisulfide can influence the product's quality. uni.opole.pl
The coupling of headspace (HS) or solid-phase microextraction (SPME) with GC-MS enhances the sensitivity and selectivity of the analysis, particularly for trace-level detection. frontiersin.orgiwaponline.com
High-Performance Liquid Chromatography (HPLC) Techniques
High-performance liquid chromatography (HPLC) offers a valuable alternative for the analysis of this compound, especially for samples that are not amenable to the high temperatures of gas chromatography or when derivatization is preferred. tdl.orggoogle.com HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.
One of the primary analytical tools for the quantitative analysis of dimethyl trisulfide (a related compound) has been HPLC. tdl.org For instance, an HPLC-UV method was developed for the detection of dimethyl trisulfide from blood. nih.gov This involved protein precipitation followed by analysis of the supernatant using a C8 column and UV detection at 215 nm. nsf.gov While effective, this method was noted to be less sensitive than some GC-MS techniques. nsf.gov Another study reported the first intravascular residence time determination for dimethyl trisulfide in a rat model using HPLC coupled with ultraviolet absorption spectroscopy (HPLC-UV). nih.gov This method involved a liquid-liquid extraction sample preparation and demonstrated good linearity for a range of concentrations. nih.gov
The choice of detector is crucial in HPLC analysis. UV-Vis detectors are commonly used, often requiring derivatization of the analyte to enhance its UV absorbance. google.com For example, a method for analyzing sulfur mustards and their by-products involved derivatization to produce UV-absorbing compounds that could be readily separated by reverse-phase HPLC. google.com
Table 1: Comparison of Chromatographic Methods for this compound Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
|---|---|---|
| Principle | Separation of volatile compounds in the gas phase followed by mass-based detection. | Separation of compounds in the liquid phase based on partitioning between mobile and stationary phases. |
| Sample Volatility | Requires volatile or semi-volatile analytes. | Suitable for a wider range of volatilities, including non-volatile compounds. |
| Typical Detector | Mass Spectrometer (MS) | UV-Vis, Fluorescence, Mass Spectrometer (MS) |
| Sensitivity | Generally very high, especially with sample concentration techniques. | Sensitivity varies with the detector and analyte; can be very high with fluorescence or MS detection. |
| Derivatization | Often not required for volatile compounds. | May be necessary to enhance detection by UV-Vis or fluorescence detectors. google.com |
| Common Applications | Analysis of volatile organic compounds in food, environmental, and biological samples. frontiersin.orguni.opole.pliwaponline.com | Analysis of a wide range of compounds, including pharmaceuticals and biological molecules. tdl.orgnih.govnih.gov |
Headspace and Solid-Phase Microextraction (SPME) Techniques
To enhance the detection of trace amounts of this compound and other volatile sulfur compounds, sample preparation techniques like headspace (HS) analysis and solid-phase microextraction (SPME) are frequently employed prior to chromatographic analysis. iwaponline.com These methods concentrate the volatile analytes from the sample matrix, thereby increasing the sensitivity of the subsequent analysis.
Headspace Analysis: This technique involves analyzing the vapor phase (headspace) above a sample in a sealed vial. iwaponline.com A simple and efficient method based on headspace coupled with GC/MS was developed for the simultaneous determination of four volatile organic sulfur compounds, including diethyl sulfide and dimethyl trisulfide, in surface water samples. iwaponline.com The method was optimized for various parameters like sample volume, ionic strength, and temperature to achieve low detection limits. iwaponline.com Dynamic headspace (DHS) GC-MS has also been successfully used for the analysis of dimethyl trisulfide from whole blood. nih.gov
Solid-Phase Microextraction (SPME): SPME utilizes a fused-silica fiber coated with a stationary phase to extract and concentrate analytes from a sample. The fiber is exposed to the sample or its headspace, and the adsorbed analytes are then thermally desorbed in the hot injection port of a gas chromatograph. researchgate.net SPME-GC/MS has been widely used to study volatile flavor compounds, including dimethyl trisulfide, in various food products. mdpi.com The choice of fiber coating is critical for efficient extraction, and different coatings have been evaluated for their suitability in extracting specific compounds. mdpi.com For instance, a study on fermented stinky tofu found that a Carboxen/PDMS fiber was most suitable for extracting organic volatile flavor compounds. mdpi.com Another study developed a headspace SPME-GC-FPD method to detect dimethyl sulfides in freshwater lakes, optimizing parameters like fiber type, extraction time, and temperature. mdpi.comresearchgate.net
Table 2: Headspace and SPME Techniques for Volatile Compound Analysis
| Technique | Description | Advantages | Common Applications |
|---|---|---|---|
| Static Headspace (SHS) | Analysis of the equilibrium vapor phase above a sample in a sealed vial. dss.go.th | Simple, solvent-free, and easily automated. | Analysis of volatile organic compounds in solid and liquid samples. iwaponline.comdss.go.th |
| Dynamic Headspace (DHS) | The headspace is continuously purged with an inert gas, and the volatiles are trapped and concentrated. nih.gov | Higher sensitivity than SHS due to exhaustive extraction. | Trace-level analysis of volatiles in various matrices, including biological fluids. nih.gov |
| Solid-Phase Microextraction (SPME) | A coated fiber is used to extract and concentrate analytes from a sample or its headspace. mdpi.commdpi.comresearchgate.net | Solvent-free, simple, and combines extraction and pre-concentration in one step. | Analysis of volatile and semi-volatile compounds in environmental, food, and forensic samples. frontiersin.orgmdpi.commdpi.comresearchgate.net |
Spectroscopic Characterization Methods
Spectroscopic techniques provide detailed information about the molecular structure and properties of this compound. Nuclear magnetic resonance spectroscopy and mass spectrometry are the primary spectroscopic tools used in its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stability Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules. tdl.org It is based on the absorption of electromagnetic radiation by atomic nuclei in the presence of a strong magnetic field. The resulting NMR spectrum provides information about the chemical environment of the nuclei, allowing for the elucidation of the molecular structure.
Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are used to characterize this compound and related compounds. rsc.org ¹H NMR provides information about the number and types of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton of the molecule. For example, in a study of dimethyl disulfide and dimethyl trisulfide, the NMR peaks were clearly visible at 2.41 and 2.55 ppm, respectively. tdl.org NMR has also been employed to study the stability of dimethyl trisulfide in aqueous solutions, where the disappearance of its characteristic peaks indicated its loss over time. tdl.org
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is used for the molecular identification of this compound and to study its fragmentation patterns, which can provide valuable structural information. In MS, the molecule is ionized, and the resulting molecular ion and its fragments are separated based on their m/z values.
The mass spectrum of a compound is unique and serves as a molecular fingerprint. The molecular ion peak confirms the molecular weight of the compound, while the fragmentation pattern provides clues about its structure. nih.gov For this compound, the molecular weight is 154.317 g/mol . hmdb.ca The fragmentation of saturated disulfides and trisulfides often results in fragments containing the sulfur-sulfur bond. nih.gov For instance, in the GC-MS analysis of dimethyl trisulfide, the quantification ion is typically m/z 126, which corresponds to the molecular ion. core.ac.ukresearchgate.net The fragmentation of protonated saturated disulfides often yields disulfide-containing fragments. nih.gov
Table 3: Spectroscopic Data for Trisulfide Compounds
| Compound | Technique | Key Findings/Data |
|---|---|---|
| This compound | Mass Spectrometry | Molecular Weight: 154.317 g/mol hmdb.ca |
| Dimethyl trisulfide | ¹H NMR | Peak observed at 2.55 ppm tdl.org |
| Dimethyl trisulfide | Mass Spectrometry | Molecular ion (quantification ion) at m/z 126 core.ac.ukresearchgate.net |
| Dimethyl disulfide | ¹H NMR | Peak observed at 2.41 ppm tdl.org |
Method Validation and Analytical Performance Metrics (e.g., Limit of Detection, Accuracy, Precision)
The quantification of this compound and related volatile sulfur compounds in various matrices requires analytical methods that are not only sensitive but also rigorously validated to ensure reliable and reproducible results. Method validation is a critical process that establishes the performance characteristics of an analytical procedure, demonstrating its suitability for the intended purpose. Key performance metrics include the limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, and precision. While data specifically for this compound is limited in publicly accessible literature, extensive validation has been performed for the closely related dimethyl trisulfide (DMTS) and diallyl trisulfide (DATS), providing a strong benchmark for the analytical performance expected for this compound analysis, typically using gas chromatography (GC) coupled with mass spectrometry (MS) or other selective detectors.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. researchgate.netsemanticscholar.org For volatile trisulfides, these limits are highly dependent on the analytical technique, sample matrix, and preconcentration method used, such as headspace solid-phase microextraction (HS-SPME) or dynamic headspace (DHS). nih.govjaas.ac.cn Methods developed for DMTS in complex biological matrices like blood have achieved LODs as low as 0.04 µM. nih.govnsf.gov In environmental water analysis, LODs for DMTS can be in the nanogram per liter (ng/L) range. researchgate.net
Table 1: Examples of LOD and LOQ for Dimethyl Trisulfide (DMTS) in Various Matrices An interactive version of this table is available online.
| Matrix | Analytical Method | LOD | LOQ | Source(s) |
|---|---|---|---|---|
| Rabbit Blood | DHS-GC-MS | 0.04 µM | 0.2 µM | nih.govnsf.gov |
| Rabbit Blood | SBSE-GC-MS | 0.06 µM | 0.5 µM | core.ac.ukresearchgate.net |
| Tap/Source Water | P&T-GC-MS | 3 ng/L | 10 ng/L | researchgate.net |
| Surface Water | HS-GC-MS | 0.2 µg/L | 0.5 µg/L | iwaponline.com |
Accuracy and Precision: Accuracy refers to the closeness of a measured value to the true value and is often expressed as percent recovery of a spiked analyte. Precision measures the degree of agreement among a series of individual measurements under the same conditions and is typically reported as the relative standard deviation (%RSD). semanticscholar.orgcore.ac.uk Validated methods for DMTS consistently demonstrate high accuracy and precision, with recoveries often falling within a 90-115% range and %RSD values below 15%, which is a common requirement for bioanalytical method validation. nih.govcore.ac.ukiwaponline.com Intra-assay precision evaluates repeatability within a single analytical run, while inter-assay precision assesses reproducibility across different days or runs. nih.gov
Table 2: Accuracy and Precision Data for Dimethyl Trisulfide (DMTS) Analysis An interactive version of this table is available online.
| Matrix | Analytical Method | Accuracy (% Recovery / Bias) | Precision (% RSD) | Source(s) |
|---|---|---|---|---|
| Rabbit Blood (Inter-assay) | DHS-GC-MS | 100 ± 15% | <10% | nih.gov |
| Rabbit Blood (Intra-assay) | DHS-GC-MS | 100 ± 9% | <9% | nih.gov |
| Rabbit Blood (Inter-assay) | SBSE-GC-MS | 100 ± 11% | <6% | core.ac.uk |
| Rabbit Blood (Intra-assay) | SBSE-GC-MS | 100 ± 7-14% | <2-10% | core.ac.uk |
| Tap/Source Water | P&T-GC-MS | 73.6 - 118% | 1.1 - 7.6% | researchgate.net |
| Surface Water | HS-GC-MS | 90.0 - 114.0% | 2.1 - 6.5% | iwaponline.com |
These validation metrics are crucial for ensuring that data from research, environmental monitoring, or quality control is reliable and fit for purpose. The robust performance achieved for DMTS and other trisulfides underscores the capability of modern analytical techniques to accurately and precisely quantify these challenging volatile compounds.
Analytical Chemistry
The detection and quantification of diethyl trisulfide, particularly from complex matrices like food, typically rely on chromatographic techniques. Gas chromatography (GC) is the most common method due to the compound's volatility.
Common methods for the analysis of this compound and related compounds include:
Gas Chromatography-Mass Spectrometry (GC-MS) : This is the benchmark technique for identifying and quantifying volatile sulfur compounds. It separates the volatile components, and the mass spectrometer provides definitive identification based on the mass-to-charge ratio of the molecule and its fragments. The National Institute of Standards and Technology (NIST) maintains mass spectrometry data for this compound. nist.gov
Stir Bar Sorptive Extraction (SBSE) : This is a sample preparation technique used to extract and concentrate trace analytes like organosulfur compounds from liquid samples (e.g., blood or food extracts) before GC-MS analysis. nih.gov
High-Performance Liquid Chromatography (HPLC) : While less common for such volatile compounds, HPLC can be used, sometimes after a derivatization step to make the molecule less volatile and more detectable by UV or other detectors. sdstate.edusigmaaldrich.comtdl.org
The analysis of trisulfides can be complicated by their reactivity and potential for degradation or transformation on metal surfaces within analytical instruments. researchgate.net
Biological Roles and Mechanistic Aspects of Trisulfides
Microbial Metabolism and Biosynthetic Pathways
The formation and degradation of diethyl trisulfide are intrinsically linked to microbial activities, particularly in the context of food decomposition and fermentation.
This compound has been identified as a significant volatile sulfur compound in certain fruits, notably durian (Durio zibethinus). In studies of fresh durian, this compound was found to be the most abundant sulfur-containing volatile, accounting for a significant portion of the fruit's complex aroma profile. One analysis of Thailand durian identified diethyl disulfide and this compound as the predominant sulfur compounds. mdpi.com
However, the presence of this compound is heavily influenced by microbial processes such as fermentation. During the spontaneous lactic acid fermentation of durian, a process dominated by bacteria of the genus Lactobacillus, this compound disappears entirely from the volatile profile. mdpi.com This indicates that while it may be a product of metabolic processes within the fruit, it is readily metabolized or transformed by fermentative bacteria. The table below illustrates the change in the relative abundance of key sulfur compounds in durian before and after fermentation. mdpi.com
| Compound Name | Relative Peak Area % (Fresh) | Relative Peak Area % (Fermented) |
| This compound | 21.17 | Not Detected |
| Unknown sulfur compound | 19.50 | 8.24 |
| Dipropyl disulfide | Present | Not Detected |
| 3,5-dimethyl-1,2,4 trithiolane | Not Specified | High Concentration |
This interactive table summarizes the changes in volatile sulfur compounds during durian fermentation. Data sourced from Neti, Y., et al. (2011). mdpi.com
Direct enzymatic pathways for the degradation of this compound are not extensively detailed in the available literature. However, the disappearance of the compound during fermentation by Lactobacillus species strongly implies the existence of an efficient metabolic pathway for its degradation or conversion within these bacteria. mdpi.com
More explicit research has been conducted on the closely related compound, diethyl disulfide (DEDS). Studies on a bacterial strain, Pseudomonas sp. strain WL2, isolated from activated sludge, have demonstrated its capability to efficiently metabolize DEDS. This strain first metabolizes ethyl mercaptan (EM) via enzymatic oxidation into DEDS, which is then further degraded. wikipedia.org The proposed pathway involves the mineralization of DEDS into carbon dioxide (CO2) and sulfate (B86663) (SO4(2-)), through intermediates such as elemental sulfur and ethyl aldehyde. wikipedia.org This provides a putative model for how related sulfur compounds like this compound might be enzymatically broken down by certain bacteria.
The degradation kinetics for diethyl disulfide by Pseudomonas sp. strain WL2 have been evaluated, highlighting the efficiency of this microbial transformation.
| Kinetic Parameter | Value for Diethyl Disulfide (DEDS) |
| Maximum Specific Degradation Rate (qmax) | 1.33 g g-1 h-1 |
| Maximum Degradation Rate Constant (k) | 0.175 h-1 |
This interactive table presents the degradation kinetics of diethyl disulfide by Pseudomonas sp. strain WL2. Data sourced from Jiang, Y., et al. (2015). wikipedia.org
Formation in Bacterial Decomposition and Fermentation Processes[6],
Chemoecological Interactions and Signal Transduction
There is no specific information available in the reviewed literature concerning the activation of olfactory receptors or specific chemosensory responses to this compound in organisms. Research on the chemoecological role of trisulfides has primarily focused on dimethyl trisulfide (DMTS), which is a known attractant for various insects, including blowflies and carrion beetles. biorxiv.orgpurdue.eduresearchgate.netresearchgate.net Similarly, while this compound is a component of some plant volatiles like durian, its specific role in chemical signaling has not been elucidated. mdpi.com
Olfactory Receptor Activation and Chemosensory Responses in Organisms
Cellular and Molecular Mechanisms of Bioactivity
The cellular and molecular mechanisms of bioactivity for this compound have not been specifically described in the available scientific literature. Studies in this area have largely centered on other organosulfur compounds, such as diallyl trisulfide (DATS) from garlic, which has been shown to induce apoptosis in cancer cells and exert anti-inflammatory effects through various signaling pathways. nih.govmdpi.comspandidos-publications.com
Biological Roles and Mechanistic Aspects of this compound: A Review of Current Research
Initial investigations into the specific biological activities of this compound, as outlined for this review, have revealed a significant discrepancy in the available scientific literature. Extensive searches for data pertaining to the modulation of Transient Receptor Potential Ankyrin 1 (TRPA1) ion channels, antifungal mechanisms, and cyanide detoxification pathways by This compound have yielded limited to no specific results.
Instead, the body of research for these biological roles is overwhelmingly attributed to a closely related compound, dimethyl trisulfide (DMTS) . This includes detailed studies on its interaction with TRPA1 channels, its efficacy as an antifungal agent against pathogens like Aspergillus flavus, and its function as a sulfur donor in cyanide detoxification.
Given the strict requirement to focus solely on this compound, this article cannot be generated at this time with scientific accuracy based on currently accessible research. The information available consistently points to dimethyl trisulfide as the active compound in the specified biological contexts.
We recommend verifying the compound of interest. Should the focus indeed be on dimethyl trisulfide , a comprehensive and scientifically robust article can be produced based on the extensive available data. If the focus must remain on This compound , further clarification or provision of specific, less accessible sources would be necessary to proceed.
Computational and Theoretical Studies of Organic Polysulfides
Quantum Chemical Calculations for Molecular Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic structure of diethyl trisulfide and how this structure dictates its chemical behavior. These methods solve approximations of the Schrödinger equation to determine molecular properties.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It is particularly effective for elucidating complex reaction mechanisms.
Recent studies have explored the spontaneous S-S bond exchange in trisulfides, a reaction known as trisulfide metathesis. For the exchange between different trisulfides, such as dimethyl trisulfide and di-n-propyl trisulfide which produces this compound, a novel metathesis mechanism that does not involve ionic or radical intermediates has been proposed. chemrxiv.org Computational insights suggest that polar aprotic solvents like dimethylformamide (DMF) facilitate this exchange, which occurs rapidly at room temperature, exclusively forming trisulfide products without the generation of disulfide or tetrasulfide byproducts. chemrxiv.org This is contrary to thermally-induced exchanges that produce a mixture of polysulfides and are thought to involve radical intermediates. chemrxiv.org
Control experiments and mechanistic probes support a mechanism distinct from those involving thiolate or thiyl radical intermediates. For instance, the reaction proceeds cleanly in N,N-dimethylacrylamide without inducing polymerization, which would be expected if radicals were present. chemrxiv.org Similarly, the reaction profile differs significantly from reactions initiated by thiolates or photolysis, both of which generate a mixture of di-, tri-, and tetrasulfides. chemrxiv.org DFT calculations are crucial in mapping the potential energy surface of such reactions to identify the lowest energy pathway and rationalize the observed product specificity. While detailed DFT calculations specifically for this compound's role in this metathesis are part of ongoing research, the method has been applied to understand related systems, such as the reaction of pyridine (B92270) with various polysulfides, confirming that pyridine can catalyze S-S metathesis for trisulfides at room temperature but not for disulfides. rsc.org
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on fundamental physical constants and the principles of quantum mechanics to solve for molecular properties, without reliance on experimental data. These methods are often used to obtain highly accurate thermochemical data.
While specific, high-level ab initio studies focused exclusively on this compound are not widely documented in the provided literature, these methods are standard for determining key thermochemical properties like enthalpies of formation, entropies, and heat capacities for related organosulfur compounds. researchgate.net For example, theoretical studies on the gas-phase ion chemistry of various organic molecules have been conducted using ab initio molecular orbital techniques to establish affinities for attachment ions, which is essential for mass spectrometry analysis. researchgate.net The synthesis of diethyl polysulfides, including this compound, has been reported, with analysis confirming the product composition, though detailed ab initio thermochemical data was not the focus of these particular synthetic reports. researchgate.net The general approach involves optimizing the molecular geometry and then performing single-point energy calculations with highly accurate methods (e.g., Coupled Cluster, Gx theories) to determine the energetic properties of the molecule.
Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation[29],[30],[31],[32],
Kinetic Modeling and Reaction Pathway Analysis
Kinetic modeling allows for the simulation of how concentrations of reactants, intermediates, and products change over time. This is essential for understanding complex reaction networks and predicting the ultimate fate of a chemical species.
Transition State Theory (TST) is a cornerstone for calculating the rates of elementary chemical reactions. It postulates a quasi-equilibrium between reactants and an activated complex (the transition state).
The kinetics of trisulfide metathesis, a reaction involving this compound, have been studied experimentally, showing rapid exchange at room temperature in polar aprotic solvents. chemrxiv.org Such kinetic studies are often complemented by TST calculations to determine the energy barrier (activation energy) of the proposed mechanism. By calculating the Gibbs free energy of the reactants and the transition state, the rate constant for the reaction can be estimated. For the reaction between dimethyl trisulfide and di-n-propyl trisulfide, the reaction rate is highly dependent on the solvent, being fastest in polar, aprotic solvents. chemrxiv.org Computational studies using TST can rationalize these solvent effects by modeling the stabilization of the transition state relative to the reactants.
The table below summarizes the qualitative reaction rates observed for the metathesis between dimethyl trisulfide and di-n-propyl trisulfide in various solvents at 20 °C, which informs the kinetic behavior of the resulting this compound.
| Solvent Category | Solvent Examples | Observed Reaction Rate |
| Polar Aprotic | DMF, DMA, NMP | Fast (minutes to equilibrium) |
| Less Polar | THF, Chlorobenzene | Slow to No Reaction |
| Protic | Alcohols, Acids | Slow to No Reaction |
| This table is based on findings from a study on trisulfide metathesis. chemrxiv.org |
This compound can be a component in complex chemical mixtures, such as disulfide oil (DSO), where it is found in small concentrations alongside numerous dialkyl disulfides and other trisulfides. researchgate.net Understanding its behavior in these multicomponent systems is important for assessing its environmental fate. Environmental fate modeling, often using software like the EPA's EPI Suite, can predict how a chemical will partition between air, water, and soil, and its potential for degradation. researchgate.netepa.gov Although specific environmental fate modeling for this compound is not detailed in the search results, models for the broader category of dialkyl disulfides and trisulfides in DSO indicate moderate environmental persistence. researchgate.net The formation of this compound has been noted as a product in the photocatalytic destruction of diethyl sulfide (B99878) and in reactions involving acetylene (B1199291) with various dialkyl polysulfides, highlighting its potential role in complex reaction pathways in both industrial and environmental settings. archive.orgepdf.pub
Transition State Theory and Reaction Rate Constant Calculations
Molecular Dynamics and Simulation Approaches for Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By simulating these motions, MD can provide detailed insight into the intermolecular forces and interactions that govern the bulk properties of substances like this compound.
MD simulations rely on a "force field," which is a set of parameters that defines the potential energy of the system based on the positions of its particles. While specific MD studies focusing on the intermolecular interactions of pure this compound are not prominent in the provided search results, the techniques are widely applied to understand organosulfur compounds and their interactions in various environments. For example, MD simulations are used to investigate how lubricant additives interact with metal surfaces, where organosulfur compounds play a key role. ethz.ch These simulations can reveal how molecules like this compound might arrange themselves on a surface and the nature of the forces (e.g., van der Waals, electrostatic) between them. nih.gov The development of accurate force fields is crucial for the reliability of these simulations.
Future Directions and Emerging Research Avenues for Diethyl Trisulfide
Development of Advanced Synthetic Methodologies for Controlled Isomer Synthesis
The synthesis of polysulfides, including diethyl trisulfide, often results in a mixture of products with varying sulfur chain lengths, making the isolation of a specific isomer challenging. Future research is increasingly focused on developing advanced synthetic methodologies that allow for the controlled and selective synthesis of this compound. Current methods often lead to the formation of undesirable polysulfide side products. researchgate.net
Novel approaches are being explored to achieve higher yields and purity. These include the use of specific catalysts and reagents that can direct the reaction towards the formation of the trisulfide linkage. researchgate.net For instance, methods based on the reaction of thiols with sulfenyl derivatives are being refined to improve selectivity. researchgate.net The development of synthetic routes that are both efficient and scalable is crucial for making pure this compound more accessible for research and potential applications.
Key areas for future development in the synthesis of this compound include:
Stereoselective Synthesis: Developing methods to control the stereochemistry of the trisulfide bond.
Catalytic Systems: Investigating new transition metal catalysts or organocatalysts to promote selective trisulfide formation.
Flow Chemistry: Utilizing microreactor technology for precise control over reaction conditions, potentially leading to higher purity and yields.
Green Chemistry Approaches: Designing syntheses that use environmentally benign solvents and reagents to minimize waste and environmental impact.
Elucidation of Novel Biological Signaling Pathways
Recent research has highlighted the role of polysulfides, such as those derived from garlic, in various biological processes. mdpi.com These compounds are recognized as important signaling molecules, similar to gasotransmitters like hydrogen sulfide (B99878) (H₂S) and nitric oxide (NO). mdpi.comexhalix-llc.com this compound and related compounds are believed to exert their effects through interaction with thiol-containing proteins and the modulation of redox-sensitive signaling pathways. mdpi.com
Future research will likely focus on unraveling the specific molecular targets and signaling cascades affected by this compound. A key area of investigation is its role in pathways such as the nuclear factor erythroid 2-related factor 2 (Nrf2) and the phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt) pathway, which are crucial for cellular antioxidant responses and survival. mdpi.comnih.gov Understanding how this compound modulates these pathways could open up new avenues for therapeutic interventions in diseases associated with oxidative stress and inflammation.
Emerging research is also exploring the interaction of polysulfides with ion channels, such as the transient receptor potential ankyrin 1 (TRPA1) channel. mdpi.comnih.gov Activation of these channels by polysulfides may play a role in various physiological responses. Further studies are needed to fully understand the intricate signaling networks involving this compound and its metabolites.
Environmental Fate and Remediation Research
The environmental presence of organosulfur compounds like this compound is of growing interest. These compounds can be released into the environment through various industrial processes and natural decomposition. nih.gov Understanding the environmental fate of this compound—how it moves and transforms in soil, water, and air—is crucial for assessing its potential ecological impact. nih.govwhiterose.ac.uk
Future research in this area will likely focus on several key aspects:
Biodegradation: Identifying microorganisms and enzymatic pathways responsible for the degradation of this compound in different environmental compartments.
Photodegradation: Investigating the role of sunlight in breaking down this compound in the atmosphere and surface waters.
Sorption and Mobility: Studying how this compound interacts with soil particles and sediments, which influences its transport and bioavailability. nih.gov
Remediation Technologies: Developing effective strategies for the removal of this compound from contaminated sites. This could include bioremediation approaches that utilize the metabolic capabilities of microorganisms or advanced oxidation processes. mdpi.comresearchgate.net
Predictive models for the environmental fate and toxicity of such compounds are also being developed to better assess their risks without extensive experimental testing. whiterose.ac.uk
Integration of Multimodal Analytical Platforms
The accurate detection and quantification of this compound in complex matrices, such as biological tissues and environmental samples, require sophisticated analytical techniques. mdpi.com The integration of multiple analytical platforms, known as a multimodal approach, is an emerging trend that offers a more comprehensive understanding of the compound's behavior. acs.orgresearchgate.net
Future research will likely see the increased use of combined analytical methods to study this compound. This could involve coupling separation techniques like gas chromatography (GC) or liquid chromatography (LC) with various detection methods. mdpi.comnih.gov For instance, mass spectrometry (MS) provides high sensitivity and specificity for identifying and quantifying this compound and its metabolites. nih.gov
Some of the advanced analytical platforms and their potential applications for this compound research are summarized in the table below:
| Analytical Technique | Application in this compound Research |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification in volatile samples (e.g., breath, food aromas). nih.gov |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Analysis of non-volatile metabolites in biological fluids. nih.gov |
| Raman Spectroscopy | In-situ and non-invasive detection in biological systems. researchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of metabolites and interaction with biomolecules. |
The development of new sensor technologies, including those based on nanomaterials, also holds promise for the rapid and sensitive detection of this compound. nih.gov
Advanced Computational Approaches for Predictive Modeling
Computational chemistry and molecular modeling are becoming indispensable tools for studying the properties and interactions of molecules like this compound. acs.org These approaches can provide insights that are difficult to obtain through experimental methods alone. Future research will increasingly rely on advanced computational models to predict various aspects of this compound's behavior. nih.gov
Key areas where computational modeling will be instrumental include:
Predicting Physicochemical Properties: Using quantum mechanical calculations to predict properties such as reactivity, stability, and spectral characteristics. acs.org
Modeling Biological Activity: Employing molecular docking and molecular dynamics simulations to understand how this compound interacts with protein targets and influences their function.
Designing New Synthetic Routes: Using computational algorithms to identify and optimize synthetic pathways for the controlled production of this compound. icm.edu.pl
Predicting Environmental Fate: Developing quantitative structure-activity relationship (QSAR) models to estimate the environmental persistence, bioaccumulation, and toxicity of this compound.
Machine learning and artificial intelligence are also being integrated with computational chemistry to analyze large datasets and develop predictive models with improved accuracy. nih.govresearchgate.net These advanced computational approaches will accelerate the pace of research and provide a deeper understanding of the chemistry and biology of this compound.
Q & A
Q. What analytical methods are recommended for quantifying diethyl trisulfide in biological or plant-derived samples?
Gas chromatography (GC) coupled with flame ionization detection (FID) or mass spectrometry (MS) is widely used due to its high sensitivity for volatile organosulfur compounds. For complex matrices like garlic extracts, liquid chromatography (LC)-MS may be preferred for non-volatile derivatives. Validation should include spike-recovery tests and calibration with certified reference materials .
Q. How is this compound synthesized, and what purity standards are critical for experimental reproducibility?
this compound is typically synthesized via nucleophilic substitution reactions between ethyl mercaptan and sulfur dichloride. Purification via fractional distillation or column chromatography is essential, with purity verification using NMR (e.g., δ~3.3 ppm for -CH2-S groups) and HPLC (≥98% purity). Impurities like polysulfide byproducts must be minimized to avoid confounding bioactivity results .
Q. What are the foundational experimental models for studying this compound’s biological effects?
In vitro models such as HT-29 human colon cancer cells are commonly used to assess anticancer mechanisms. Dose-response studies (e.g., 1–50 µM) over 24–72 hours can evaluate cytotoxicity via MTT assays, while flow cytometry quantifies cell cycle arrest (e.g., G2/M phase) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivities of this compound across studies?
Discrepancies often arise from variations in experimental parameters, such as cell type specificity, exposure duration, or solvent compatibility (e.g., DMSO vs. ethanol). Systematic meta-analyses, standardized assay protocols, and dose-response curve comparisons are recommended. For example, this compound’s microtubule-disrupting effects are concentration-dependent and reversible with thiol antioxidants like glutathione, which must be controlled .
Q. What statistical approaches are suitable for analyzing this compound’s geographical or species-specific variation in natural sources?
Multivariate techniques like principal component analysis (PCA) and hierarchical cluster analysis (HCA) can correlate this compound concentrations with environmental factors (e.g., soil composition, climate). Relative content data should be normalized to total sulfur compounds and validated via ANOVA to address variability .
Q. How can experimental designs isolate this compound’s mechanism of action from co-occurring organosulfur compounds?
Use synthetic this compound (≥98% purity) rather than crude extracts. Pair experiments with thiol-reducing agents (e.g., 2 mM L-cysteine) to confirm specificity: reversal of microtubule disassembly indicates direct interaction with cysteine residues in tubulin. Complementary techniques like microtubule polymerization assays and immunofluorescence microscopy further validate mechanisms .
Q. What strategies ensure reproducibility in assessing this compound’s pharmacokinetics and toxicity?
- In vivo models : Administer this compound via oral gavage or intraperitoneal injection in rodents, monitoring plasma half-life using LC-MS/MS.
- Toxicity profiling : Conduct acute (24–72 hr) and subchronic (28-day) studies, evaluating hepatic/renal biomarkers (e.g., ALT, creatinine).
- Data transparency : Publish raw chromatograms, statistical code, and negative controls (e.g., vehicle-only groups) in supplementary materials .
Methodological Considerations
Q. How should researchers address this compound’s instability in aqueous environments?
Prepare fresh solutions in ethanol or DMSO (<0.1% final concentration) to prevent oxidation. Store aliquots under nitrogen at −80°C. Confirm stability via UV-Vis spectroscopy (absorbance at ~250 nm) over time .
Q. What are the best practices for integrating this compound research with existing literature on organosulfur compounds?
Conduct systematic reviews using databases like PubMed and SciFinder, focusing on structure-activity relationships (SAR) of trisulfides vs. disulfides. Highlight gaps, such as limited data on this compound’s epigenetic effects compared to diallyl trisulfide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
